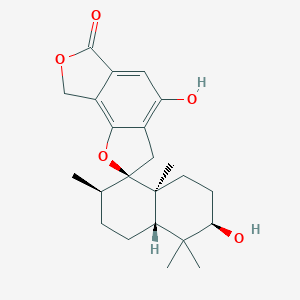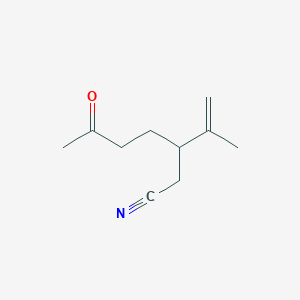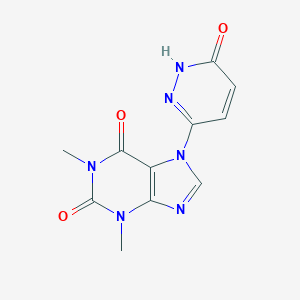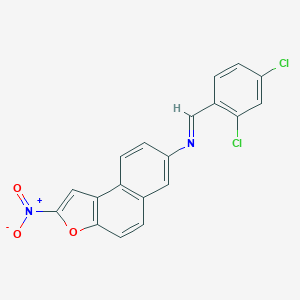
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, also known as (1,2,3,4-THN-2-yl)methanamine hydrochloride, is a chemical compound that is widely used in scientific research. It is a derivative of the tetrahydronaphthalene family, which is a class of hydrocarbons used in organic chemistry. The compound is known to be highly soluble in water and is used in a variety of applications, including organic synthesis, drug discovery, and biochemical research.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including those containing the tetrahydronaphthalene scaffold, have shown promising antiviral properties. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
Solvent in Thin-Film Transistors
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride: serves as a solvent in the study of solution-processed 6,13-bis(triisopropylsilylethynyl) (TIPS) pentacene thin-film transistors . These transistors utilize a cross-linked poly-4-vinylphenol (PVP) dielectric on a polyethersulphone (PES) substrate .
Raw Material and Intermediate in Organic Synthesis
The compound acts as an important raw material and intermediate in various organic synthesis processes. It finds applications in:
Protease Inhibitor Precursor
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride: is a reagent used to produce protease inhibitors . These inhibitors play a crucial role in various biological and clinical contexts .
Biologically Active Urea Derivatives
Efficient one-pot procedures have led to the synthesis of biologically active urea derivatives from 1,2,3,4-tetrahydronaphthalene-2-carboxylic acids . These derivatives have been characterized via spectroscopy techniques .
Potential for New Therapeutic Possibilities
Given the diverse biological activities associated with indole derivatives, including this compound, there is immense potential for further exploration in the development of novel therapeutic agents .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSGSJPRMEWKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
